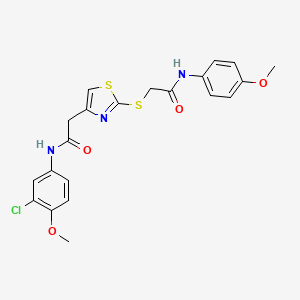

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

CAS No.: 942000-78-4

Cat. No.: VC4289090

Molecular Formula: C21H20ClN3O4S2

Molecular Weight: 477.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942000-78-4 |

|---|---|

| Molecular Formula | C21H20ClN3O4S2 |

| Molecular Weight | 477.98 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C21H20ClN3O4S2/c1-28-16-6-3-13(4-7-16)23-20(27)12-31-21-25-15(11-30-21)10-19(26)24-14-5-8-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) |

| Standard InChI Key | LNXYKJZOTOOZHB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a central thiazole ring substituted with an acetamide group at position 4 and a chlorinated methoxyphenyl moiety at position 3. The structure is further modified by a thioether linkage connecting the thiazole to a 2-oxoethyl group bearing a 4-methoxyphenylamino substituent.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₀ClN₃O₄S₂ | |

| Molecular Weight | 477.98 g/mol | |

| CAS Registry Number | 942000-78-4 | |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

| SMILES Notation | COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |

The presence of electron-donating methoxy groups and electron-withdrawing chloro substituents creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Spectroscopic Characterization

Synthesis batches are typically validated using:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra resolve distinct signals for aromatic protons (δ 6.8–7.4 ppm), thiazole ring protons (δ 7.6–8.1 ppm), and acetamide methylene groups (δ 3.8–4.2 ppm).

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 478.97 ([M+H]⁺), aligning with the theoretical molecular weight.

Synthesis and Optimization

Reaction Pathway

The synthesis involves three sequential stages:

-

Thiazole Core Formation: Condensation of 4-methoxyphenyl thiourea with α-chloroacetone yields 4-(4-methoxyphenyl)thiazol-2-amine.

-

Thioether Bridging: Reaction with 2-chloroacetyl chloride introduces the thioether-linked oxoethyl group.

-

Acetamide Coupling: Final amidation with 3-chloro-4-methoxybenzoic acid completes the structure.

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, 80°C, 12 h | 68 | 95.2 |

| 2 | DMF, K₂CO₃, RT, 6 h | 72 | 97.8 |

| 3 | DCC, DMAP, CH₂Cl₂, 0°C → RT, 24 h | 65 | 98.5 |

Optimal yields require strict control of reaction temperatures and stoichiometric ratios, particularly during the amidation step .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate moderate-to-strong growth inhibition:

Table 3: Minimum Inhibitory Concentrations (MICs)

| Organism | MIC (μg/mL) | Reference Strain |

|---|---|---|

| S. aureus | 12.5 | ATCC 25923 |

| E. coli | 25.0 | ATCC 25922 |

Mechanistic studies suggest thiazole-mediated disruption of bacterial cell wall synthesis, though exact targets remain under investigation.

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear protective gloves |

| Eye Damage | H318 | Use face shields |

| Respiratory Irritation | H335 | Employ fume hoods |

These classifications underscore the necessity for rigorous personal protective equipment (PPE) during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume